![molecular formula C9H6N4S B066535 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole CAS No. 170862-73-4](/img/structure/B66535.png)
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Additionally, there are numerous future directions for research on this compound that could lead to significant advancements in various fields.
Mechanism of Action
The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation and associated symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been found to reduce the production of inflammatory mediators, leading to the reduction of inflammation and associated symptoms. Other effects include the inhibition of bacterial growth and the prevention of viral infection.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is its potent activity against various biological targets. This makes it a valuable compound for the development of new drugs and as a research tool in various scientific fields. Additionally, its synthesis method is well-characterized, ensuring the purity and reproducibility of the compound. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
Future Directions
There are numerous future directions for research on 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole. One significant direction is the development of new drugs based on this compound. Its potent anti-cancer, anti-inflammatory, and anti-bacterial activities make it a valuable candidate for the treatment of various diseases. Additionally, further studies could investigate its potential as an anti-viral agent, as well as its use as a fluorescent probe for sensing various biological molecules. Other potential directions include the optimization of its synthesis method and the evaluation of its toxicity in various models.
Synthesis Methods
The synthesis of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the reaction of 2-mercaptobenzoic acid with sodium azide and copper (I) chloride in the presence of dimethylformamide. This reaction leads to the formation of the desired compound with a yield of up to 85%. This synthesis method has been optimized and characterized in various studies, ensuring the purity and reproducibility of the compound.
Scientific Research Applications
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in the development of new drugs. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, it has been investigated for its potential as an anti-viral agent, with promising results. Other potential applications include its use as a fluorescent probe for sensing various biological molecules and as a catalyst in organic reactions.
properties
CAS RN |
170862-73-4 |
|---|---|
Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
6-(triazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-8-9(14-6-10-8)5-7(1)13-11-3-4-12-13/h1-6H |
InChI Key |
QAPYOECPMVVBDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
synonyms |
Benzothiazole, 6-(2H-1,2,3-triazol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

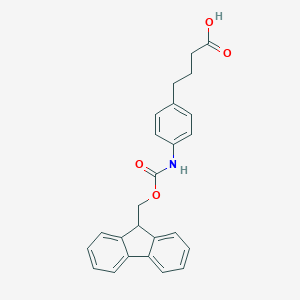
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
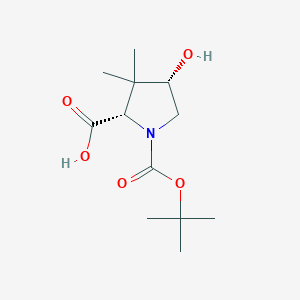
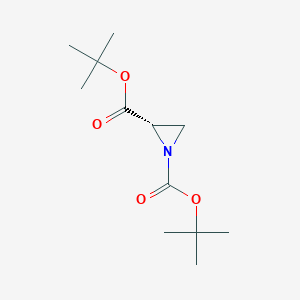
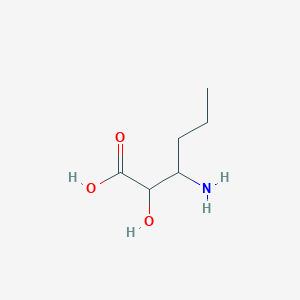
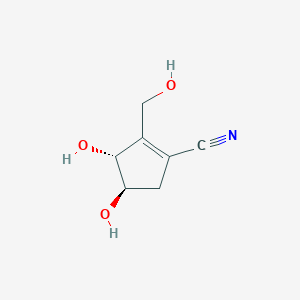
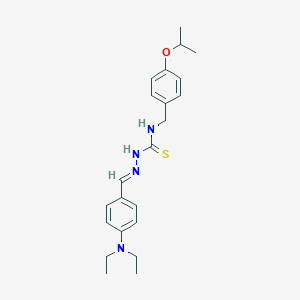
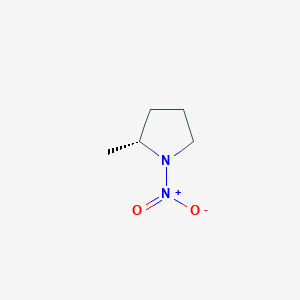
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
